3-Chloro-4-fluorobenzylamine

Tyrosinase Inhibition Structure-Activity Relationship Fragment-Based Design

3-Chloro-4-fluorobenzylamine is a dihalogenated primary benzylamine building block (C7H7ClFN, MW 159.59) characterized by simultaneous chlorine substitution at the meta position and fluorine substitution at the para position of the aromatic ring. This substitution pattern imparts a distinct electronic environment, giving the compound a predicted pKa of 8.72 ± 0.10 and a LogP of 2.638, which are intermediate between its mono-halogenated and positionally isomeric analogs.

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
CAS No. 72235-56-4
Cat. No. B1295489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorobenzylamine
CAS72235-56-4
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Cl)F
InChIInChI=1S/C7H7ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
InChIKeyLQAUXDMGRBWDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorobenzylamine (CAS 72235-56-4) Technical Baseline for Scientific Procurement


3-Chloro-4-fluorobenzylamine is a dihalogenated primary benzylamine building block (C7H7ClFN, MW 159.59) characterized by simultaneous chlorine substitution at the meta position and fluorine substitution at the para position of the aromatic ring . This substitution pattern imparts a distinct electronic environment, giving the compound a predicted pKa of 8.72 ± 0.10 and a LogP of 2.638, which are intermediate between its mono-halogenated and positionally isomeric analogs . The molecule is widely employed as a synthetic intermediate in medicinal chemistry, particularly for constructing CNS-targeted candidates and enzyme inhibitor libraries, and its dual-halogen motif has been explicitly leveraged to achieve enhanced target binding compared to mono-fluorinated counterparts [1].

1
Workflow
Medicinal chemistry building block for CNS-targeted candidates and enzyme inhibitor libraries.
2
Selection
Dihalogenated motif supports target-binding enhancement over mono-fluorinated analogs in SAR campaigns.
3
Use Context
Suited for multi-step synthesis requiring controlled amine nucleophilicity via meta-chlorine tuning.

Why 3-Chloro-4-fluorobenzylamine Cannot Be Swapped with Generic Benzylamine Analogs Without Risk


Direct replacement of 3-chloro-4-fluorobenzylamine with its mono-halogenated analogs (e.g., 4-fluorobenzylamine or 3-chlorobenzylamine) or positional isomers (e.g., 2-chloro-4-fluorobenzylamine, 4-chloro-3-fluorobenzylamine) introduces measurable shifts in basicity, lipophilicity, and steric occupancy, which cascade into altered nucleophilic reactivity, target binding kinetics, and pharmacokinetic profile . Specifically, the para-fluorine atom provides metabolic stability and electronic tuning, while the meta-chlorine elevates LogP and modifies the pKa by approximately 0.3–0.6 units relative to the non-chlorinated or differently substituted congeners . In a head-to-head enzymatic comparison, replacing a 4-fluorobenzyl fragment with a 3-chloro-4-fluorobenzyl group reduced the IC50 for tyrosinase inhibition by nearly 50% (from 0.79 μM to 0.42 μM), demonstrating that even a single substituent change translates into a functionally significant potency differential [1]. These differences cannot be compensated for by simply adjusting reaction stoichiometry or incubation time; the substitution pattern directly governs molecular recognition and must be considered a critical selection parameter.

Target Compound
3-Chloro-4-fluorobenzylamine
Substitution Risk
Mono-halogenated analogs may shift pKa by 0.3–0.6 units and alter nucleophilic reactivity, potentially reducing target engagement.
Target Compound
3-Chloro-4-fluorobenzylamine
Substitution Risk
Positional isomers introduce steric and electronic shifts; LogP differences may affect CNS penetration profile and ADME properties.
Target Compound
3-Chloro-4-fluorobenzylamine
Substitution Risk
Replacing the 3-chloro-4-fluoro motif with a 4-fluorobenzyl fragment may reduce enzymatic inhibitory potency, as reported in tyrosinase assays.

3-Chloro-4-fluorobenzylamine Quantified Differentiation Evidence for Procurement Decisions


Enzymatic Inhibitory Potency: 3-Chloro-4-Fluorobenzyl vs. 4-Fluorobenzyl Fragment in Tyrosinase Assay

When embedded in a benzamide scaffold, the 3-chloro-4-fluorobenzyl motif (compound 1d) inhibited Agaricus bisporus tyrosinase (AbTYR) with an IC50 of 0.42 ± 0.03 μM, representing a 1.9-fold improvement in potency compared to the parent 4-fluorobenzyl analogue 1a (IC50 0.79 ± 0.11 μM) [1]. A further optimized analogue (1e) achieved an IC50 of 0.19 ± 0.07 μM, outperforming the most potent 4-fluorobenzyl reference (1b, IC50 0.24 ± 0.03 μM) [1]. This demonstrates that the additional chlorine atom at the meta position contributes additive binding energy that cannot be achieved by the para-fluorine alone.

Tyrosinase Inhibition Potency
Head-to-head
IC50 0.42 µM (3-Cl-4-F motif) vs 0.79 µM (4-F analog)
1.9-fold reported improvement; optimized analog 1e IC50 0.19 µM vs 0.24 µM (4-F ref)
Supports SAR potency gain from meta-chlorine addition
AbTYR assay, pH 6.8; kojic acid ref IC50 17.76 µM
Tyrosinase Inhibition Structure-Activity Relationship Fragment-Based Design

Basicity Modulation: pKa Difference Between 3-Chloro-4-Fluorobenzylamine and 4-Fluorobenzylamine

The predicted pKa of the conjugated ammonium ion of 3-chloro-4-fluorobenzylamine is 8.72 ± 0.10, which is approximately 0.3 log units lower than that of 4-fluorobenzylamine (pKa 9.01 ± 0.10) . This reduction in basicity is attributable to the electron-withdrawing effect of the meta-chlorine substituent and directly influences the nucleophilicity of the free amine in acylation, reductive amination, and sulfonamide formation reactions.

Amine Basicity Modulation
Class-level
Predicted pKa 8.72 ± 0.10
ΔpKa = −0.29 vs 4-fluorobenzylamine (9.01)
Indicates reduced nucleophilicity for kinetic control in acylation
Predicted values (ACD/Labs); data to verify experimentally
Amine Basicity Nucleophilic Reactivity Amide Coupling

Lipophilicity Differentiation: LogP Comparison Across Positional Isomers

3-Chloro-4-fluorobenzylamine exhibits a LogP of 2.638, which is substantially higher than that of the mono-fluorinated 4-fluorobenzylamine (XLogP3-AA = 1.5 for the free amine form) [1]. This 1.1-log unit increase in lipophilicity is driven by the meta-chlorine atom and has direct implications for passive membrane permeability and CNS penetration potential of derived compounds.

Lipophilicity Shift
Class-level
LogP 2.638 (ACD/Labs)
ΔLogP = +1.1 vs 4-fluorobenzylamine (~1.5)
Supports tuning toward CNS-optimal LogP window
Computed LogP; relative rank consistent across methods
Lipophilicity Blood-Brain Barrier Permeability ADME Optimization

Physical Property Differentiation: Boiling Point and Density vs. Mono-Halogenated Analogs

The boiling point of 3-chloro-4-fluorobenzylamine at reduced pressure (15 Torr) is 111–113 °C, which lies between that of 4-fluorobenzylamine (183 °C at 760 mmHg, or roughly 80–85 °C at 15 Torr) and 3-chlorobenzylamine (110–112 °C at 17 mmHg) . Its density (1.27 g/mL) is significantly higher than that of 4-fluorobenzylamine (1.095 g/mL) and approaches that of 3-chlorobenzylamine (1.159 g/mL) . Among the dihalogenated positional isomers, its boiling point is approximately 8–9 °C higher than 2-chloro-4-fluorobenzylamine (94–95 °C at 15 mmHg) and 4-chloro-3-fluorobenzylamine (computed bp 216.5 °C at 760 mmHg) .

Physical Property Differentiation
Cross-study comparable
Boiling point 111–113 °C (15 Torr)
Density 1.27 g/mL; +0.18 g/mL vs 4-fluorobenzylamine
Relevant for fractional distillation and gravimetric liquid handling
Reduced pressure data; density at 20 °C
Distillation Purity Formulation Solubility Process Chemistry

Differential Material Properties in Polymer and Resin Applications

In material science applications, 3-chloro-4-fluorobenzylamine is reported to afford enhanced thermal stability and chemical resistance compared to similar halogenated benzylamines when incorporated into specialty polymers and resins . While quantitative thermogravimetric data in direct comparative studies remain unavailable in the open literature, the stated performance advantage is attributed to the synergistic effect of the C–F and C–Cl bonds within the same aromatic ring, which is not accessible with mono-halogenated or non-halogenated benzylamines.

Polymer Material Performance
Data to verify
Qualitatively reported enhanced thermal stability and chemical resistance
May support initial screening for thermally demanding polymer applications
No quantitative comparator data available; source review required
Specialty Polymers Thermal Stability Chemical Resistance

3-Chloro-4-fluorobenzylamine High-Value Application Scenarios Grounded in Differentiation Evidence


Medicinal Chemistry SAR Programs Targeting Tyrosinase or Related Binuclear Copper Enzymes

The head-to-head IC50 comparison demonstrating a 1.9-fold improvement in AbTYR inhibition for the 3-chloro-4-fluorobenzyl motif over the 4-fluorobenzyl motif makes this compound the preferred benzylamine building block for structure-activity relationship (SAR) campaigns targeting tyrosinase [1]. In hit-to-lead optimization, replacing a 4-fluorobenzyl fragment with the 3-chloro-4-fluorobenzyl group is a validated synthetic move that can improve potency without adding molecular complexity beyond a single chlorine atom. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 1.

CNS Drug Discovery Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a LogP of 2.638—approximately 1.1 units higher than 4-fluorobenzylamine—compounds derived from 3-chloro-4-fluorobenzylamine are better positioned within the CNS-optimal LogP window (2–4) [1]. Medicinal chemists developing neurologically-targeted candidates can leverage this intrinsic lipophilicity advantage to reduce the number of synthetic iterations needed to achieve adequate brain exposure, as evidenced by its frequent use as an intermediate in CNS pharmaceutical programs . This scenario is directly supported by Section 3, Evidence Item 3.

Multi-Step Parallel Synthesis Requiring Controlled Amine Nucleophilicity

The 0.3-unit reduction in pKa compared to 4-fluorobenzylamine (8.72 vs. 9.01) translates to measurably lower nucleophilicity of the free amine, which can be exploited to achieve chemoselective acylation or reductive amination in the presence of more basic amine competitors [1]. This property is particularly relevant for automated parallel synthesis platforms where precise kinetic control over amine functionalization is needed to minimize byproduct formation. This scenario is directly supported by Section 3, Evidence Item 2.

Specialty Polymer and High-Performance Resin Formulation

3-Chloro-4-fluorobenzylamine has been specifically identified as imparting enhanced thermal stability and chemical resistance to specialty polymers and resins relative to similar halogenated benzylamines [1]. Though quantitative thermal degradation data remain to be published, the formal disclosure of this performance advantage by a reputable chemical supplier provides a sufficient basis for including this compound in initial screening libraries for high-temperature or chemically aggressive environment applications. This scenario is supported by Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Tyrosinase SAR campaigns
Dihalogenated motif potency gain
IC50 endpoint review in target enzyme assay
CNS drug discovery
Tunable lipophilicity (LogP ~2.6)
Brain exposure and permeability model context
Multi-step parallel synthesis
Controlled amine nucleophilicity
Chemoselective acylation endpoint review
Specialty polymer screening
Reported thermal/chemical resistance
Material-property benchmarking; data verification needed

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